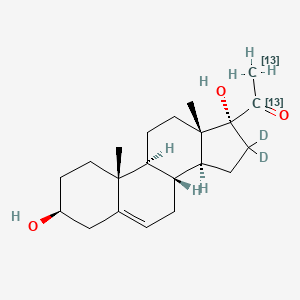
17alpha-Hydroxypregnenolone-13C2,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Hydroxypregnenolone-13C2,d2 is a labeled analog of 17alpha-Hydroxypregnenolone, where the compound is tagged with stable isotopes of carbon (13C) and deuterium (d2). This labeling is often used in scientific research to trace and quantify the compound in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxypregnenolone-13C2,d2 involves the incorporation of stable isotopes into the parent compound, 17alpha-Hydroxypregnenolone. This process typically requires the use of isotopically labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The production is followed by rigorous purification steps, including chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
17alpha-Hydroxypregnenolone-13C2,d2 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 17alpha-Hydroxyprogesterone-13C2,d2, while reduction can revert it back to the parent compound .
Applications De Recherche Scientifique
17alpha-Hydroxypregnenolone-13C2,d2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry to study metabolic pathways and enzyme kinetics.
Biology: Employed in studies of steroidogenesis and hormone regulation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 17alpha-Hydroxypregnenolone-13C2,d2 involves its role as a precursor in the biosynthesis of various steroid hormones. It acts on specific enzymes and pathways involved in steroidogenesis, influencing the production of hormones like cortisol and dehydroepiandrosterone (DHEA). The labeled isotopes allow researchers to trace its metabolic fate and understand its interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
17alpha-Hydroxypregnenolone: The parent compound without isotopic labeling.
17alpha-Hydroxyprogesterone: A downstream product in the steroidogenesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone.
Uniqueness
The uniqueness of 17alpha-Hydroxypregnenolone-13C2,d2 lies in its isotopic labeling, which provides a powerful tool for tracing and quantifying the compound in complex biological systems. This makes it invaluable in research settings where precise measurement and tracking are essential .
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1 |
Clé InChI |
JERGUCIJOXJXHF-BGWGJJMFSA-N |
SMILES isomérique |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H] |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


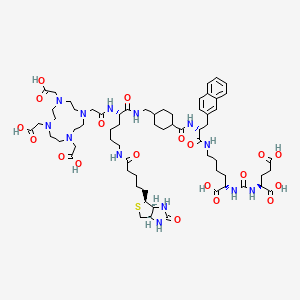
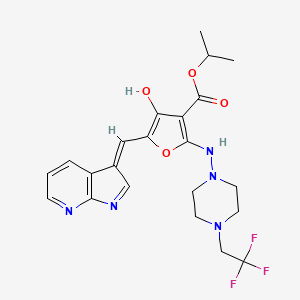
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)

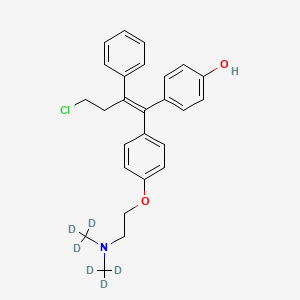


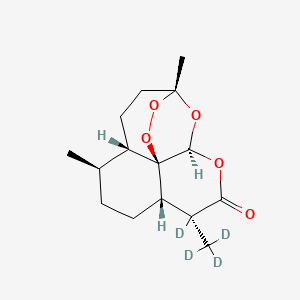
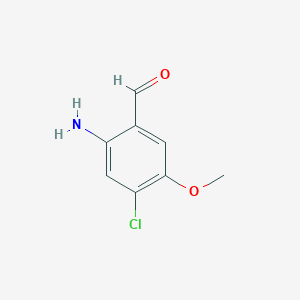
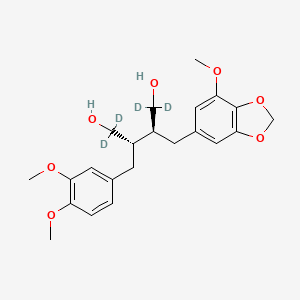
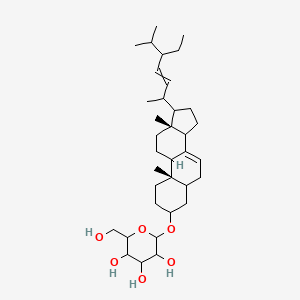
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)


